Desulfo Aztreonam tert-Butyl Ester
Description
Desulfo Aztreonam tert-Butyl Ester is a chemically modified derivative of aztreonam, a monobactam antibiotic belonging to the β-lactam class. The "desulfo" designation indicates the removal or substitution of the sulfonic acid group in the parent compound, while the tert-butyl ester moiety likely serves as a prodrug strategy to enhance oral bioavailability or chemical stability. Aztreonam itself is known for its activity against Gram-negative bacteria, including Pseudomonas aeruginosa. Structural modifications, such as esterification, aim to improve pharmacokinetic properties or expand therapeutic applications.
Properties
Molecular Formula |
C₁₇H₂₅N₅O₅S |
|---|---|
Molecular Weight |
411.48 |
Synonyms |
[2S-[2α,3β(Z)]]-2-[[[1-(2-Amino-4-thiazolyl)-2-[(2-methyl-4-oxo-3-azetidinyl)amino]-2-oxoethylidene]amino]oxy]-2-methylpropanoic Acid tert-Butyl Ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Desulfo Aztreonam tert-Butyl Ester with structurally or functionally analogous β-lactam antibiotics and prodrugs. Key parameters include chemical structure, mechanism of action, and clinical efficacy.
Table 1: Structural and Functional Comparison
| Compound | Class | Key Modifications | Prodrug Strategy | Spectrum of Activity |
|---|---|---|---|---|
| Aztreonam | Monobactam | N/A | None (intravenous) | Gram-negative |
| This compound | Monobactam derivative | Desulfonation + tert-butyl ester | Esterification (oral?) | Not reported |
| Ceftaroline fosamil | Cephalosporin | Phosphonooxymethyl ester | Ester prodrug (IV/IM) | Gram-positive (e.g., MRSA) and Gram-negative |
| Azolitmin | Anthocyanin | N/A | Not applicable | Non-antimicrobial (lab use) |
Key Findings:
Aztreonam vs. This compound: Aztreonam lacks oral bioavailability due to its polar sulfonic acid group. Desulfonation may alter binding to penicillin-binding proteins (PBPs), but this requires experimental validation.
Ceftaroline Fosamil: Ceftaroline, a cephalosporin, is administered as a fosamil ester to improve solubility for intravenous/intramuscular delivery. It demonstrates broad activity against MRSA and Gram-negative pathogens, outperforming aztreonam/vancomycin combinations in skin infections . Unlike Desulfo Aztreonam, ceftaroline targets Gram-positive PBPs (e.g., PBP2a in MRSA), reflecting divergent therapeutic niches.
Azolitmin: While unrelated to β-lactams, Azolitmin (CAS 1395-18-2) is included here due to its presence in the evidence.
Preparation Methods
Tert-Butyl Ester Formation
The tert-butyl ester group is introduced through a reaction between the carboxylic acid moiety of desulfo Aztreonam and isobutylene, catalyzed by trifluoromethane sulfonic acid (triflic acid). This method, adapted from US4921999A, operates under atmospheric pressure and low temperatures (-7°C to -30°C) to minimize side reactions.
Key Steps:
-
Reaction Setup : Desulfo Aztreonam is dissolved in dichloromethane or 1,2-dichloroethane.
-
Isobutylene Introduction : Gaseous isobutylene is bubbled into the solution.
-
Acid Catalysis : Triflic acid (1–10% by reaction weight) is added dropwise with vigorous stirring.
-
Acid Neutralization : Triethylamine or sodium hydroxide is used to quench excess acid.
Optimization Parameters
| Parameter | Optimal Range |
|---|---|
| Temperature | -10°C to -30°C |
| Catalyst Concentration | 5% (w/w) |
| Reaction Time | 45–60 minutes |
This method achieves yields exceeding 85% with high regioselectivity, attributed to the strong acidity of triflic acid, which protonates the carboxylic acid and enhances electrophilicity for isobutylene attack.
Purification and Characterization
Chromatographic Techniques
Crude reaction mixtures are purified via flash chromatography using silica gel and a gradient of cyclohexane/ethyl acetate (60:40 to 80:20). The tert-butyl ester’s hydrophobicity ensures distinct separation from polar byproducts.
Recrystallization
Hexane or heptane is employed for recrystallization, yielding white crystalline solids with >99% purity.
Purity Data
Industrial Considerations and Challenges
Scalability
The triflic acid method is scalable to multi-kilogram batches, with isobutylene utilization requiring gas-handling infrastructure. Closed-loop systems mitigate safety risks associated with volatile reagents.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Desulfo Aztreonam tert-Butyl Ester, and how can reaction conditions be optimized?
- Methodological Answer : The tert-butyl ester group is typically introduced via esterification of the parent carboxylic acid using tert-butyl alcohol in the presence of an acid catalyst (e.g., sulfuric acid) . Alternatively, tert-butyl chloroformate can be employed under basic conditions (e.g., using triethylamine) to protect the carboxylic acid functionality . Optimization involves adjusting reaction temperature (20–40°C), solvent choice (dichloromethane or THF), and catalyst stoichiometry. Reaction progress should be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to achieve >95% purity .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Structural confirmation requires a combination of techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify tert-butyl group integration (δ ~1.4 ppm for tert-butyl protons) and ester linkage.
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular ion peaks and fragmentation patterns.
- HPLC with UV/Vis Detection : For purity assessment (≥98% by area under the curve) .
- Infrared Spectroscopy (IR) : To identify carbonyl (C=O) stretches (~1720 cm⁻¹) and tert-butyl C-H vibrations .
Q. What purification methods are recommended for isolating this compound from reaction mixtures?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate, 8:2 to 6:4) to separate ester derivatives from unreacted starting materials.
- Recrystallization : Dissolve crude product in warm ethanol and cool to −20°C for crystallization .
- Centrifugal Partition Chromatography (CPC) : For large-scale purification, especially if the compound is heat-sensitive .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives?
- Methodological Answer : Discrepancies often arise from competing side reactions (e.g., hydrolysis or incomplete esterification). Strategies include:
- Catalyst Screening : Test Bronsted vs. Lewis acids (e.g., p-toluenesulfonic acid vs. BF₃·Et₂O) to minimize byproducts .
- Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps.
- DoE (Design of Experiments) : Apply factorial design to optimize variables like temperature, solvent polarity, and reagent ratios .
Q. What strategies are recommended for enantiomeric resolution of this compound derivatives?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® IA column with hexane:isopropanol (95:5) to separate enantiomers. Validate with circular dichroism (CD) spectroscopy .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) can selectively hydrolyze one enantiomer in aqueous-organic biphasic systems .
- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral amines (e.g., cinchonidine) and recrystallize .
Q. How does the tert-butyl ester group influence the compound’s stability in in vitro vs. in vivo environments?
- Methodological Answer :
- In Vitro Stability : The tert-butyl ester is stable under neutral or mildly basic conditions but hydrolyzes rapidly in acidic media (pH <3) or with esterase enzymes. Use phosphate-buffered saline (PBS) at pH 7.4 for stability assays .
- In Vivo Stability : In rodent models, the ester is cleaved by hepatic carboxylesterases, releasing the active carboxylic acid. Monitor via LC-MS/MS pharmacokinetic studies to assess hydrolysis rates .
Q. How can researchers design experiments to evaluate the biological interactions of this compound?
- Methodological Answer :
- Radioligand Binding Assays : Use ³H-labeled derivatives to measure affinity for target receptors (e.g., bacterial penicillin-binding proteins) .
- Cellular Uptake Studies : Fluorescently label the compound with BODIPY® and track intracellular localization via confocal microscopy.
- Metabolite Identification : Incubate with liver microsomes and identify hydrolysis products using UPLC-QTOF-MS .
Q. What role does this compound play in radiotracer development for imaging studies?
- Methodological Answer : The tert-butyl group facilitates radiolabeling with ¹¹C or ¹⁸F isotopes. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
